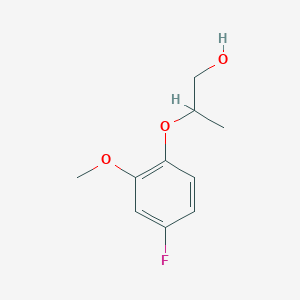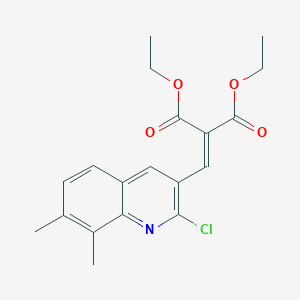![molecular formula C23H25F3O3 B13726655 Methyl 2-(6-(3,3-dimethylbutanoyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13726655.png)
Methyl 2-(6-(3,3-dimethylbutanoyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-(3,3-dimethylbutanoyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-(3,3-dimethylbutanoyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents such as trifluoromethyl iodide and a suitable radical initiator.
Attachment of the Dimethylbutanoyl Group: The dimethylbutanoyl group can be attached through Friedel-Crafts acylation, using an appropriate acyl chloride and a Lewis acid catalyst.
Esterification: The final step involves esterification to form the propanoate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-(3,3-dimethylbutanoyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(6-(3,3-dimethylbutanoyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-(3,3-dimethylbutanoyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The biphenyl core can interact with various enzymes or receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(trifluoromethyl)phenylacetate: Similar in structure but lacks the biphenyl core and dimethylbutanoyl group.
Trifluoromethyl ketones: Share the trifluoromethyl group but differ in the overall structure and functional groups.
Uniqueness
Methyl 2-(6-(3,3-dimethylbutanoyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is unique due to its combination of a biphenyl core, trifluoromethyl group, and dimethylbutanoyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H25F3O3 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
methyl 2-[4-(3,3-dimethylbutanoyl)-3-[4-(trifluoromethyl)phenyl]phenyl]propanoate |
InChI |
InChI=1S/C23H25F3O3/c1-14(21(28)29-5)16-8-11-18(20(27)13-22(2,3)4)19(12-16)15-6-9-17(10-7-15)23(24,25)26/h6-12,14H,13H2,1-5H3 |
Clave InChI |
UQUPPIRXOWDSRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)C(=O)CC(C)(C)C)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)

![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)






![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)


